molecular formula C20H13BrN2O B278254 5-bromo-N-(5-quinolinyl)-1-naphthamide

5-bromo-N-(5-quinolinyl)-1-naphthamide

Cat. No.: B278254
M. Wt: 377.2 g/mol
InChI Key: RDMMSUYWPOQRMZ-UHFFFAOYSA-N
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Description

5-Bromo-N-(5-quinolinyl)-1-naphthamide is a brominated naphthamide derivative featuring a quinolinyl amine substituent. These involve coupling brominated acyl chlorides with aminoquinoline derivatives under anhydrous conditions, achieving moderate yields (e.g., 62% for the quinolin-3-yl analog) . The quinolinyl group likely contributes to π-π stacking interactions and hydrogen bonding, which are critical for biological activity or material properties.

Properties

Molecular Formula

C20H13BrN2O

Molecular Weight

377.2 g/mol

IUPAC Name

5-bromo-N-quinolin-5-ylnaphthalene-1-carboxamide

InChI

InChI=1S/C20H13BrN2O/c21-17-9-2-5-13-14(17)6-1-7-15(13)20(24)23-19-11-3-10-18-16(19)8-4-12-22-18/h1-12H,(H,23,24)

InChI Key

RDMMSUYWPOQRMZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CC=CC4=C3C=CC=N4

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CC=CC4=C3C=CC=N4

Origin of Product

United States

Comparison with Similar Compounds

Naphthamide and Indoline Derivatives

  • 5-Bromo-N-(4-bromophenyl)-1-naphthamide (): Structure: Differs in the aromatic substituent (4-bromophenyl vs. 5-quinolinyl). Molecular Weight: 405.08 g/mol (vs. ~375–400 g/mol for quinolinyl analogs).
  • 5-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-pivaloylindoline-6-sulfonamide (15h) (): Structure: Incorporates a sulfonamide group and trifluoromethyl substituent, enhancing electronegativity and metabolic stability. Functional Role: Indoline-sulfonamide derivatives are reported as autophagy inhibitors, suggesting divergent biological targets compared to naphthamide-quinolinyl compounds .

Quinolinyl Acetamide Derivatives ()

Compounds 57–60 in share a quinolinyl acetamide backbone but differ in indolin-3-ylidene substituents:

Compound ID Substituent on Indolin-3-ylidene Activity Value*
57 5-amino-1-(4-bromobenzyl) 5.411
58 5-hydroxymethyl-1-(4-bromobenzyl) 5.208
59 5-cyanamido-1-(4-bromobenzyl) 6.878
60 3-aminoisoxazol-5-ylmethyl 5.322

*Activity values (unlabeled in ) may correlate with binding affinity or inhibitory potency. The cyanamido-substituted compound 59 exhibits the highest activity (6.878), suggesting that electron-withdrawing groups enhance interactions with biological targets .

Brominated Pyrazole Derivatives (AB8 and AB9) ()

  • Structure : AB8 (5-bromo) and AB9 (3,5-dibromo) feature pyrazole-pyridine-amine scaffolds.
  • Functional Role : Both act as mixed-type corrosion inhibitors in acidic environments, achieving up to 95% efficiency at 10⁻³ M (AB9). The dibromo substitution in AB9 enhances electron density and adsorption on steel surfaces .
  • Contrast with Target Compound: While 5-bromo-N-(5-quinolinyl)-1-naphthamide may share bromine’s electronegative properties, its naphthamide backbone likely prioritizes biological over industrial applications.

Molecular Properties

Compound Molecular Weight (g/mol) Key Functional Groups
Target Compound (Inferred) ~375–400 Bromo, naphthamide, quinolinyl
5-Bromo-N-(4-bromophenyl)-1-naphthamide 405.08 Bromo, naphthamide, bromophenyl
AB9 ~320–340 Dibromo, pyrazole, pyridine

Bromine’s presence increases molecular weight and lipophilicity, impacting solubility and membrane permeability.

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